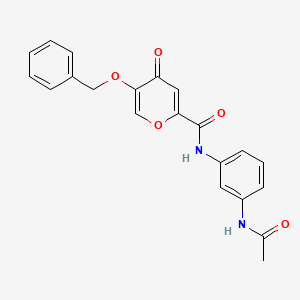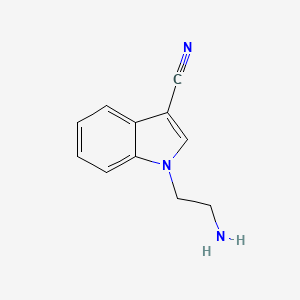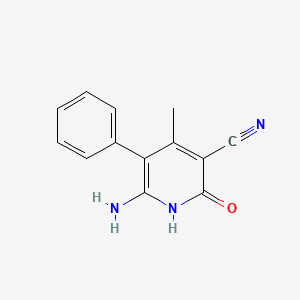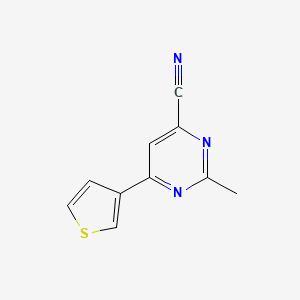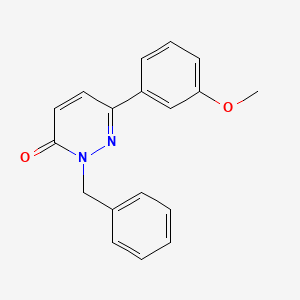
2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of benzyl and methoxyphenyl groups in the structure suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Reacting hydrazine with 1,3-diketones under acidic or basic conditions.
Condensation reactions: Using aldehydes or ketones with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification techniques: Employing crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyridazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include:
Enzyme inhibition: Binding to active sites of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-benzyl-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
2-benzyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a different position of the methoxy group.
Uniqueness
The presence of the methoxy group at the 3-position on the phenyl ring in 2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one may confer unique properties, such as altered electronic distribution and steric effects, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-benzyl-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-5-8-15(12-16)17-10-11-18(21)20(19-17)13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Clave InChI |
QGIJVSPUJRDAAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


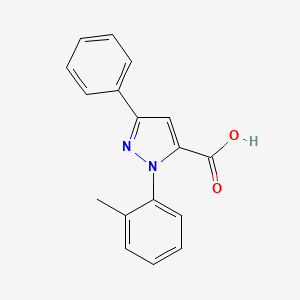
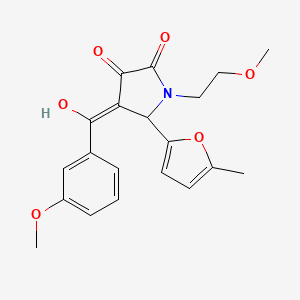
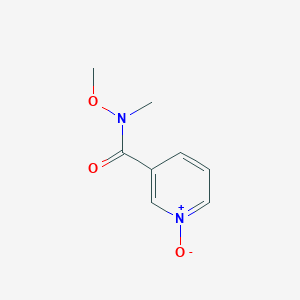

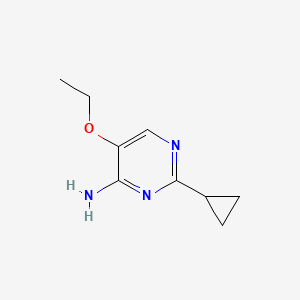

![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
